molecular formula C21H12Cl2N4S B11775666 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B11775666
M. Wt: 423.3 g/mol
InChI Key: YVHXSBAHERQLBI-UHFFFAOYSA-N
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Description

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyridine ring, a triazole ring, and a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the preparation of 3,6-dichlorobenzo[b]thiophene, which is then subjected to various reactions to introduce the triazole and pyridine rings.

    Preparation of 3,6-Dichlorobenzo[b]thiophene: This can be achieved by chlorination of benzo[b]thiophene using reagents like sulfuryl chloride.

    Formation of Triazole Ring: The 3,6-dichlorobenzo[b]thiophene is then reacted with hydrazine hydrate to form a hydrazine derivative, which is further cyclized with phenyl isothiocyanate to form the triazole ring.

    Introduction of Pyridine Ring: The final step involves the reaction of the triazole derivative with 4-bromopyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Halogen atoms in the benzo[b]thiophene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorobenzo[b]thiophene: A precursor in the synthesis of the target compound.

    4-Phenyl-4H-1,2,4-triazole: Shares the triazole ring structure.

    Pyridine Derivatives: Compounds with similar pyridine ring structures.

Uniqueness

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H12Cl2N4S

Molecular Weight

423.3 g/mol

IUPAC Name

4-[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H12Cl2N4S/c22-14-6-7-16-17(12-14)28-19(18(16)23)21-26-25-20(13-8-10-24-11-9-13)27(21)15-4-2-1-3-5-15/h1-12H

InChI Key

YVHXSBAHERQLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C5=CC=NC=C5

Origin of Product

United States

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